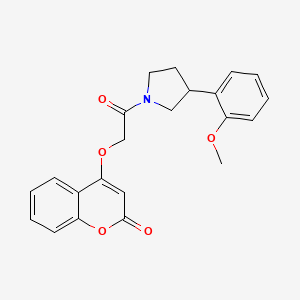

4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one

Description

4-(2-(3-(2-Methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 4-position with a 2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy group. The coumarin scaffold is well-known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique substitution pattern of this compound introduces a pyrrolidine ring linked to a methoxyphenyl moiety via an oxoethoxy spacer, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name |

4-[2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-26-18-8-4-2-6-16(18)15-10-11-23(13-15)21(24)14-27-20-12-22(25)28-19-9-5-3-7-17(19)20/h2-9,12,15H,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXZUTXVXBBDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCN(C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the attachment of the methoxyphenyl group and the chromenone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

Reduction: Reduction reactions can modify the chromenone moiety.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structural features make it a candidate for studying biological interactions.

Medicine: It has potential therapeutic applications due to its unique pharmacophore.

Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidine ring and the chromenone moiety play crucial roles in binding to biological receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s structure combines a coumarin core with a pyrrolidine-methoxyphenyl substituent. Key structural analogs include:

*Estimated based on structural formula.

Key Observations:

Substituent Diversity : The target compound’s pyrrolidine-methoxyphenyl group distinguishes it from analogs with azetidin-2-one, oxazole, or nitro substituents.

Hydrogen Bonding : The pyrrolidine nitrogen and carbonyl groups may participate in hydrogen bonding, influencing target interactions (e.g., enzyme inhibition) .

Physicochemical Properties

- Molecular Weight : The target compound (~399 g/mol) is heavier than most analogs, which may affect solubility and bioavailability.

Biological Activity

The compound 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.4 g/mol. The structure includes a chromenone backbone, a pyrrolidine moiety, and a methoxyphenyl group, contributing to its biological activity.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the methoxy group in this compound enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress. Studies show that compounds with similar structures can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromenone derivatives. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Mechanistically, it appears to activate caspase pathways and modulate the expression of pro-apoptotic and anti-apoptotic proteins .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It has been shown to reduce neuronal cell death in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing amyloid-beta aggregation.

The biological activity of 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and neurodegeneration.

- Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Interaction with Cellular Receptors : The compound may interact with specific receptors involved in apoptosis and inflammation.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in tumor size in xenograft models treated with the compound, indicating potent anticancer effects. |

| Study 2 | Showed neuroprotective effects in an Alzheimer's disease model, with reduced levels of amyloid-beta plaques and improved cognitive function in treated animals. |

| Study 3 | Found that the compound exhibits strong antioxidant activity comparable to standard antioxidants like vitamin E. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.